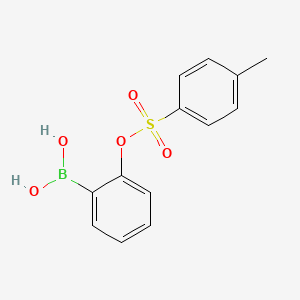![molecular formula C9H11BrClN B13476383 [(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, which is further bonded to a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-3-chlorophenyl)methyl]dimethylamine typically involves the reaction of 2-bromo-3-chlorobenzyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Bromo-3-chlorobenzyl chloride+Dimethylamine→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as [(2-hydroxy-3-chlorophenyl)methyl]dimethylamine.
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated products.
科学的研究の応用
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on various biological systems and potential therapeutic properties.
作用機序
The mechanism of action of [(2-Bromo-3-chlorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [(2-Bromo-4-chlorophenyl)methyl]dimethylamine
- [(2-Bromo-3-fluorophenyl)methyl]dimethylamine
- [(2-Chloro-3-bromophenyl)methyl]dimethylamine
Uniqueness
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H11BrClN |
|---|---|
分子量 |
248.55 g/mol |
IUPAC名 |
1-(2-bromo-3-chlorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12(2)6-7-4-3-5-8(11)9(7)10/h3-5H,6H2,1-2H3 |
InChIキー |
GFYXFCSMVCBAMK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C(=CC=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


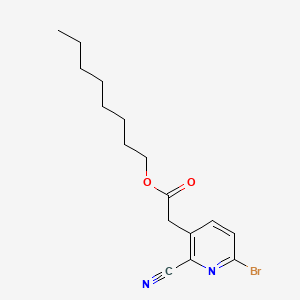
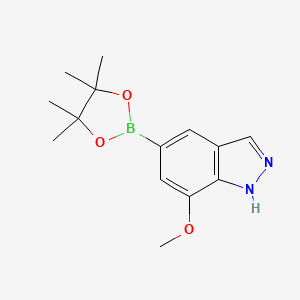
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
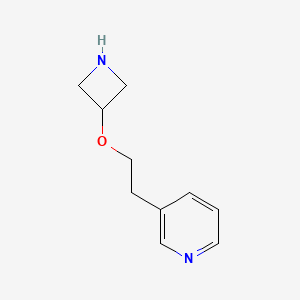

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
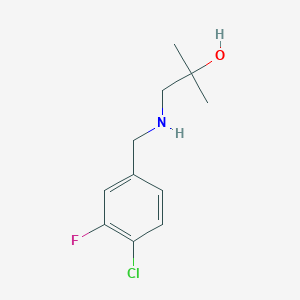
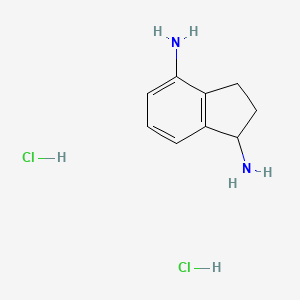
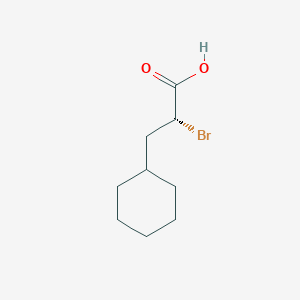

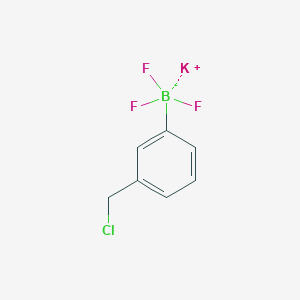
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B13476381.png)
